REACTION_CXSMILES
|
[F:1][C:2]1([F:10])[CH2:5][CH:4]([S:6]([O-])(=[O:8])=[O:7])[CH2:3]1.[K+].S(Cl)([Cl:14])=O>CN(C=O)C>[F:1][C:2]1([F:10])[CH2:5][CH:4]([S:6]([Cl:14])(=[O:8])=[O:7])[CH2:3]1 |f:0.1|
|
Name
|
potassium 3,3-difluorocyclobutane-1-sulfonate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
FC1(CC(C1)S(=O)(=O)[O-])F.[K+]
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was used in the next reaction without further workup or purification
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(C1)S(=O)(=O)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.227 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |